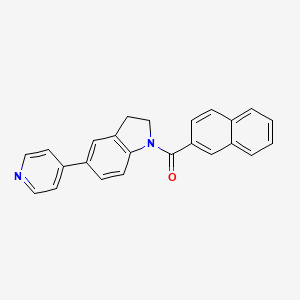

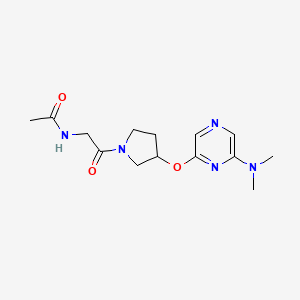

![molecular formula C26H24ClN3O3S2 B2620109 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride CAS No. 1329644-17-8](/img/structure/B2620109.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components that are common in medicinal chemistry, including a benzothiazole, a tetrahydrothienopyridine, and a benzofuran . Benzothiazoles are heterocyclic compounds that are often used in drug discovery due to their diverse biological activities . Tetrahydrothienopyridines are also heterocyclic compounds that can be found in various bioactive molecules . Benzofurans are oxygen-containing heterocycles that are found in a variety of natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings in separate steps, followed by their coupling . The exact synthetic route would depend on the specific substituents and functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings, along with any substituents attached to these rings . The exact structure would depend on the positions and identities of these substituents .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings, as well as any substituents attached to these rings . For example, benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on the specific structure of the compound, including the positions and identities of any substituents .Scientific Research Applications

Antitumor Activities

The same derivatives mentioned above have also demonstrated significant antitumor activities . One of these compounds, identified as 5a, was found to interact with DNA and strongly inhibit topoisomerase I . It induced S phase arrest, up-regulated the pro-apoptotic protein, down-regulated the anti-apoptotic protein, activated caspase-3, and subsequently induced mitochondrial dysfunction to induce cell apoptosis .

Anti-Tubercular Compounds

Benzothiazole based compounds have been synthesized for their potential as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

HIV Treatment

There is also research indicating that N-1,3-benzo[d]thiazol-2-yl compounds may have potential in the treatment of HIV .

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and investigation of its mechanism of action . Additionally, the compound could be modified to improve its properties or to explore new potential biological targets .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S2.ClH/c1-3-29-12-11-16-21(14-29)34-26(22(16)25-27-17-8-4-5-10-20(17)33-25)28-24(30)19-13-15-7-6-9-18(31-2)23(15)32-19;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJUUYIKUKPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2620030.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)

![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)

![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)

![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)

![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)